![molecular formula C7H4I2O2 B1339240 5,6-Diiodobenzo[d][1,3]dioxole CAS No. 5876-52-8](/img/structure/B1339240.png)

5,6-Diiodobenzo[d][1,3]dioxole

Vue d'ensemble

Description

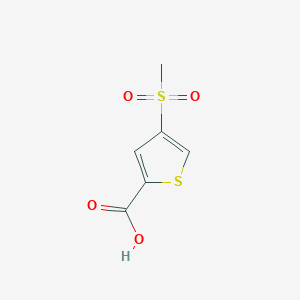

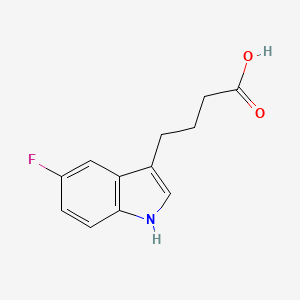

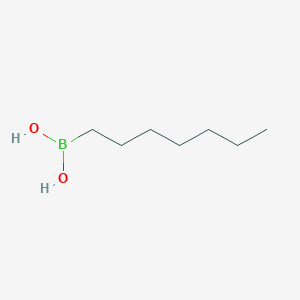

5,6-Diiodobenzo[d][1,3]dioxole is a chemical compound with the molecular formula C7H4I2O2 and a molecular weight of 373.91 . It is used for research purposes .

Synthesis Analysis

Several methods have been reported for the synthesis of 5,6-Diiodobenzo[d][1,3]dioxole. One method involves the use of N-iodo-succinimide and trifluoroacetic acid in acetonitrile at 20℃ for 24 hours . Another method uses sulfuric acid, iodine, acetic acid, and periodic acid at 70℃ for 48 hours . Yet another method uses iodine and mercury (II) oxide in dichloromethane for 23 hours .Molecular Structure Analysis

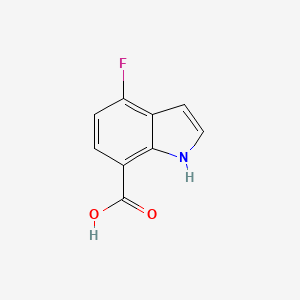

The molecular structure of 5,6-Diiodobenzo[d][1,3]dioxole consists of a benzene ring fused with a 1,3-dioxole ring. The benzene ring is substituted at the 5 and 6 positions with iodine atoms .Applications De Recherche Scientifique

1. Synthesis of Organoselenium Compounds

- Application : “5,6-Diiodobenzo[d][1,3]dioxole” is used in the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit .

- Method : A direct and concise method is reported to furnish novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material . The synthesized compound was transformed into various synthetically important unsymmetrical monoselenides .

- Results : The newly synthesized compounds were characterized by elemental analysis and various spectroscopic techniques .

2. Total Synthesis of Benzylisoquinoline Alkaloids

- Application : “5,6-Diiodobenzo[d][1,3]dioxole” is used in the total synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines .

- Method : The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .

- Results : The total syntheses of the three aporphines and the two impatiens, all with ee values of greater than 99%, were reported for the first time .

3. Anticancer Evaluation

- Application : “5,6-Diiodobenzo[d][1,3]dioxole” is used in the design and synthesis of anticancer compounds .

- Method : The importance of the 5,6-dimethoxy and N1-benzo[1,3]dioxole moieties was identified, and compounds were synthesized and evaluated .

- Results : Data obtained at 30 μM revealed there was no significant difference .

4. Proteomics Research

- Application : “5,6-Diiodobenzo[d][1,3]dioxole” is used in proteomics research .

- Method : The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .

- Results : The specific results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

5. Biochemical for Proteomics Research

- Application : “5,6-Diiodobenzo[d][1,3]dioxole” is used in proteomics research .

- Method : The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .

- Results : The specific results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Safety And Hazards

Propriétés

IUPAC Name |

5,6-diiodo-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUOIEPSOIEXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC(=C(C=C2O1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569799 | |

| Record name | 5,6-Diiodo-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Diiodobenzo[d][1,3]dioxole | |

CAS RN |

5876-52-8 | |

| Record name | 5,6-Diiodo-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.